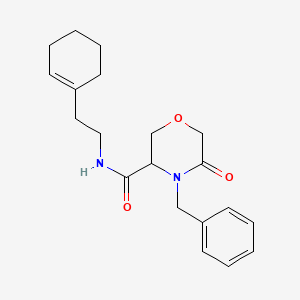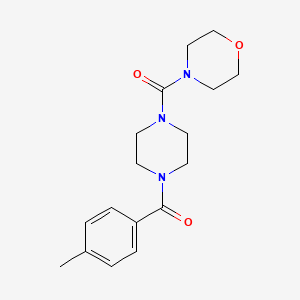
(4-(4-甲基苯甲酰基)哌嗪-1-基)(吗啉)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a morpholino group
科学研究应用
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Pharmacology: Research focuses on its potential therapeutic effects and pharmacokinetics.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the 4-Methylbenzoyl Group: The piperazine ring is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-methylbenzoyl group.
Attachment of the Morpholino Group: Finally, the morpholino group is introduced through the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzoyl and morpholino groups.
Substitution: Substituted piperazine derivatives.
作用机制
The mechanism of action of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone: Unique due to the combination of piperazine, benzoyl, and morpholino groups.
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone analogs: Compounds with similar structures but different substituents on the piperazine or morpholino rings.
Uniqueness
The uniqueness of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABUYZRTNLRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)
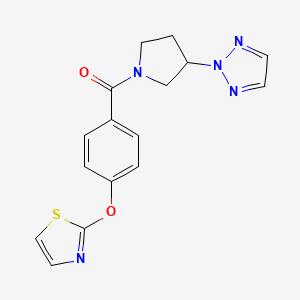
![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)
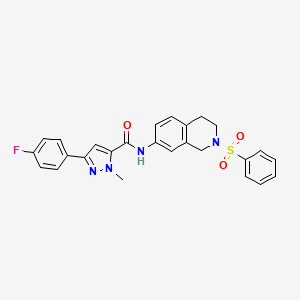
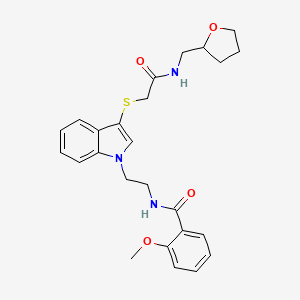
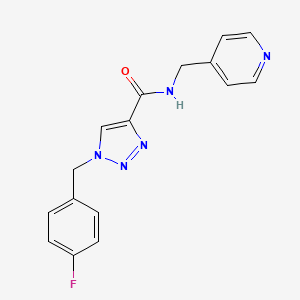
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)
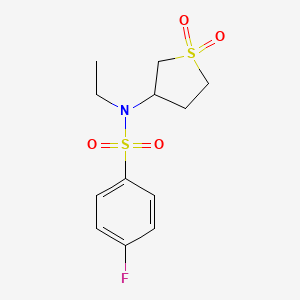
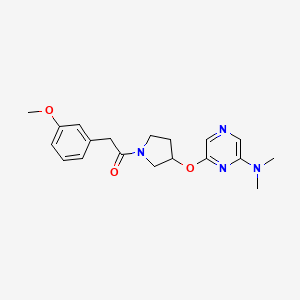
![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2437367.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide](/img/structure/B2437368.png)
